molecular formula C13H14ClNO4S B5768888 4-chloro-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide

Cat. No. B5768888
M. Wt: 315.77 g/mol
InChI Key: JHXALEUMEDLRAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those structurally related to 4-chloro-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide, often involves multi-step chemical processes that include reactions such as chlorosulfonation, amidation, and the use of various catalysts to achieve the desired sulfonamide derivatives with high purity and yield. For example, synthesis methods have been developed for closely related compounds, demonstrating the importance of specific substituents and the role of intermolecular interactions in the crystal packing of these compounds (Bats, Frost, & Hashmi, 2001).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray crystallography, has revealed detailed insights into their crystal packing, influenced by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These studies provide a deep understanding of the spatial arrangement and how substituents like chloro, ethoxy, and furylmethyl groups affect the overall molecular conformation and stability of such compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various organic reactions, characterized by its functional groups. These include its sulfonamide group's ability to engage in hydrogen bonding, influencing its reactivity and interaction with other molecules. Such characteristics are pivotal in synthesizing novel compounds with potential medicinal applications (Al-Hourani et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. The crystal structure analysis, in particular, provides insights into the molecular arrangements and the influence of various intermolecular interactions on the compound's physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

Chemical properties analysis of this compound and related compounds focuses on their reactivity, stability, and interactions with other chemical entities. Studies on similar compounds have explored their hydrogen bonding capabilities, electronic structure, and potential as ligands in metal coordination, which are essential for understanding their chemical behavior and potential applications in various fields (Jacobs, Chan, & O'Connor, 2013).

Future Directions

The future directions of research on 4-chloro-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide and similar compounds could involve further exploration of their potential as anticancer and antimicrobial agents, particularly through the inhibition of carbonic anhydrase IX .

properties

IUPAC Name

4-chloro-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXALEUMEDLRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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